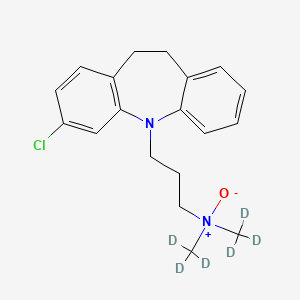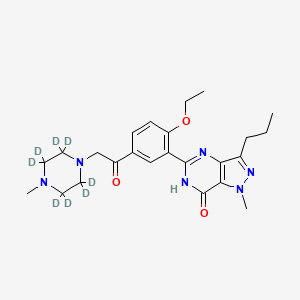
(E)-Fluvoxamine-d3 Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Fluvoxamine-d3 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of obsessive-compulsive disorder (OCD). The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of fluvoxamine due to the isotope effect, which can provide more stable and detailed data.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 Maleate involves the alkylation of 5-methoxy-4’-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base such as potassium hydroxide powder. The reaction is typically carried out at 25°C for two days. The solvent is then removed under vacuum, and the residue is acidified and extracted with ether to remove unreacted oxime. The fluvoxamine base is then treated with maleic acid in absolute ethanol, and the residue obtained by concentration under vacuum is recrystallized from acetonitrile to obtain fluvoxamine maleate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The process is designed to be economically viable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of fluvoxamine N-oxide.
Reduction: Formation of fluvoxamine alcohol.
Substitution: Formation of halogenated fluvoxamine derivatives
Aplicaciones Científicas De Investigación
(E)-Fluvoxamine-d3 Maleate is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the isotope effects in chemical reactions and to trace metabolic pathways.
Biology: Helps in understanding the biological mechanisms of SSRIs and their interactions with various receptors.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of fluvoxamine.
Industry: Employed in the development of new pharmaceutical formulations and in quality control processes .
Mecanismo De Acción
The mechanism of action of (E)-Fluvoxamine-d3 Maleate is similar to that of fluvoxamine. It primarily inhibits the reuptake of serotonin in the central nervous system, increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This action is believed to be linked to its therapeutic effects in treating OCD and depression. Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which helps in controlling inflammation and modulating immune responses .
Comparación Con Compuestos Similares
Fluvoxamine Maleate: The non-deuterated form, used widely in clinical settings.
Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different pharmacokinetic profile.
Uniqueness: This makes it particularly valuable in research settings where precise data on drug metabolism and interactions are required .
Propiedades
Número CAS |
1185245-56-0 |
|---|---|
Fórmula molecular |
C19H25F3N2O6 |
Peso molecular |
437.431 |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |
Clave InChI |
LFMYNZPAVPMEGP-DWVRRCLVSA-N |
SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Sinónimos |
(E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate; DU-23000-d3; MK-264-d3; Dumirox-d3; Faverin-d3; Fevarin-d3; Floxyfral-d3; Luvox-d3; Maveral-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B563911.png)











